Mizorribina

Descripción general

Descripción

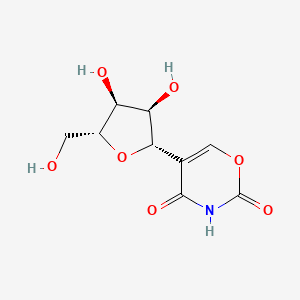

HE 69, también conocido como Mizoribina, es un análogo de nucleósido con propiedades inmunosupresoras. Se utiliza principalmente en el tratamiento de enfermedades autoinmunes y en el trasplante de órganos para prevenir el rechazo. Mizoribine inhibe la síntesis de monofosfato de guanosina, que es crucial para la síntesis de ADN y ARN, suprimiendo así la proliferación de células inmunitarias .

Aplicaciones Científicas De Investigación

Mizoribina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar análogos de nucleósidos y sus interacciones con las enzimas.

Biología: Se investiga por sus efectos sobre la proliferación y función de las células inmunitarias.

Medicina: Se utiliza en investigación clínica para el tratamiento de enfermedades autoinmunes como la artritis reumatoide y el lupus.

Industria: Se emplea en el desarrollo de nuevos fármacos e inmunosupresores

Mecanismo De Acción

Mizoribina ejerce sus efectos inhibiendo la inosina-5'-monofosfato deshidrogenasa, una enzima crucial para la síntesis de monofosfato de guanosina. Esta inhibición conduce a una disminución en los niveles de trifosfato de guanosina, lo que a su vez suprime la síntesis de ADN y ARN. Los objetivos moleculares primarios son las células inmunitarias, en particular los linfocitos T y B, lo que conduce a una reducción de la proliferación y actividad de estas células .

Análisis Bioquímico

Biochemical Properties

Mizoribine exerts its activity through selective inhibition of inosine monophosphate dehydrogenase and guanosine monophosphate synthetase . These enzymes are crucial for the synthesis of guanine nucleotides. By inhibiting these enzymes, Mizoribine results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . This leads to the arrest of DNA synthesis in the S phase of cellular division .

Cellular Effects

Mizoribine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to suppress the expression of the inflammatory cytokine IL-6 in the presence of high concentrations of Mizoribine . This suggests that Mizoribine can modulate cellular function by influencing cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Mizoribine involves its interaction with biomolecules such as enzymes involved in nucleotide synthesis. Specifically, Mizoribine selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, leading to the complete inhibition of guanine nucleotide synthesis . This results in the arrest of DNA synthesis in the S phase of cellular division .

Temporal Effects in Laboratory Settings

In laboratory settings, Mizoribine has been observed to have temporal effects on cellular function. For instance, it has been reported that the effects of Mizoribine on the suppression of IL-6 expression were observed at high concentrations of Mizoribine

Dosage Effects in Animal Models

The effects of Mizoribine have been studied in animal models. For instance, in a mouse model of dry eye, both Mizoribine and cyclosporine A were found to increase tear production, maintain goblet cell density, and improve corneal barrier function

Metabolic Pathways

Mizoribine is involved in the purine synthesis pathway. It selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, enzymes that are crucial for the synthesis of guanine nucleotides . This results in the complete inhibition of guanine nucleotide synthesis .

Transport and Distribution

It is known that Mizoribine is administered orally and excreted into urine without being metabolized . Many research groups have reported a linear relationship between the dose and peak serum concentration, between the dose and AUC, and between AUC and cumulative urinary excretion of Mizoribine .

Subcellular Localization

It is known that Mizoribine targets enzymes involved in the synthesis of guanine nucleotides, suggesting that it may localize to the cytoplasm where these enzymes are typically found

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Mizoribina se sintetiza a través de un proceso de varios pasos a partir de la inosina. Los pasos clave incluyen la protección de los grupos hidroxilo, la bromación selectiva y la posterior sustitución con un anillo de imidazol. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos como el dimetilsulfóxido y catalizadores como la trietilamina .

Métodos de producción industrial

La producción industrial de Mizoribina implica la síntesis a gran escala utilizando pasos similares a la síntesis de laboratorio, pero optimizada para mayores rendimientos y pureza. El proceso incluye pasos de purificación rigurosos, como la cristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Mizoribina sufre diversas reacciones químicas, que incluyen:

Oxidación: Mizoribina puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el anillo de imidazol.

Sustitución: El anillo de imidazol puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de Mizoribina con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

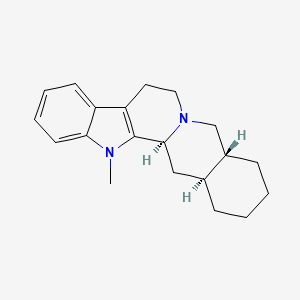

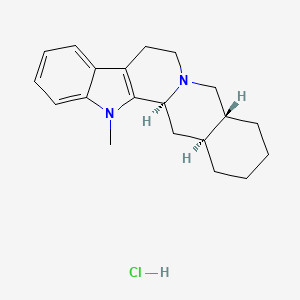

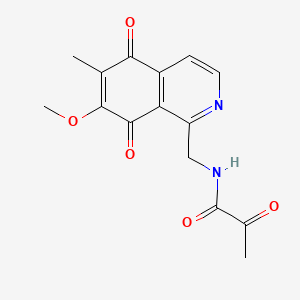

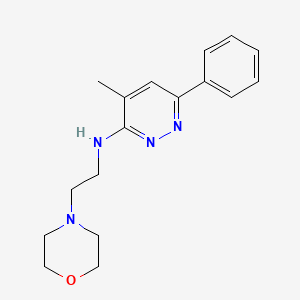

Comparación Con Compuestos Similares

Compuestos similares

- Azatioprina

- Micofenolato de mofetilo

- Metotrexato

Comparación

Mizoribina es única en su inhibición selectiva de la inosina-5'-monofosfato deshidrogenasa, mientras que la azatioprina y el micofenolato de mofetilo tienen mecanismos de acción más amplios que afectan múltiples vías. El metotrexato, por otro lado, inhibe la dihidrofolato reductasa, un objetivo completamente diferente. La especificidad de Mizoribina para la síntesis de monofosfato de guanosina la convierte en una herramienta valiosa en la terapia inmunosupresora con posibles efectos secundarios menores en comparación con otros inmunosupresores .

Propiedades

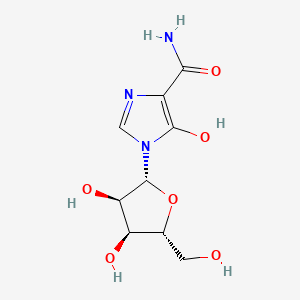

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQDCMWJEBCWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860619 | |

| Record name | 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50924-49-7 | |

| Record name | mizoribine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

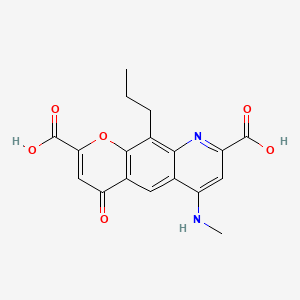

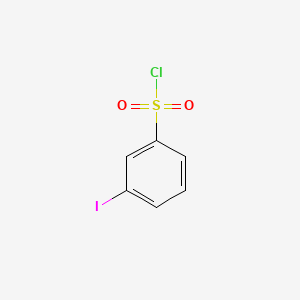

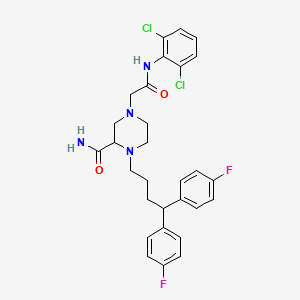

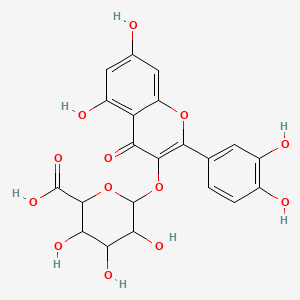

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.